1-(3,5-DICHLOROPHENYL)-7,7-DIMETHYL-4-(PYRIDIN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
Overview
Description
1-(3,5-DICHLOROPHENYL)-7,7-DIMETHYL-4-(PYRIDIN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that features a quinoline core structure This compound is characterized by the presence of a dichlorophenyl group, a pyridinyl group, and a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-DICHLOROPHENYL)-7,7-DIMETHYL-4-(PYRIDIN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common approach is the condensation of 3,5-dichlorobenzaldehyde with 2,2,6-trimethyl-4-piperidone in the presence of a base to form an intermediate. This intermediate is then subjected to cyclization and further functionalization to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like glacial acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-DICHLOROPHENYL)-7,7-DIMETHYL-4-(PYRIDIN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: Halogenation and nitration reactions can introduce additional functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Scientific Research Applications
1-(3,5-DICHLOROPHENYL)-7,7-DIMETHYL-4-(PYRIDIN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-(3,5-DICHLOROPHENYL)-7,7-DIMETHYL-4-(PYRIDIN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-dichlorophenyl)-4,4-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
- 1-(3,5-dichlorophenyl)-7,7-dimethyl-4-pyridin-2-yl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
- 1-(3,5-dichlorophenyl)-7,7-dimethyl-4-pyridin-4-yl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Uniqueness
1-(3,5-DICHLOROPHENYL)-7,7-DIMETHYL-4-(PYRIDIN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE stands out due to its unique combination of functional groups and structural features. The presence of both dichlorophenyl and pyridinyl groups imparts distinct chemical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in synthetic chemistry and drug development .
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-7,7-dimethyl-4-pyridin-3-yl-3,4,6,8-tetrahydroquinoline-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O2/c1-22(2)10-18-21(19(27)11-22)17(13-4-3-5-25-12-13)9-20(28)26(18)16-7-14(23)6-15(24)8-16/h3-8,12,17H,9-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEUUNJAZINNTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2C3=CC(=CC(=C3)Cl)Cl)C4=CN=CC=C4)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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